1-Fluoro-3,5-dimethyl-2-nitrobenzene
Description
Significance of Aryl Fluorides and Nitro Groups in Modern Organic Synthesis
Aryl fluorides, organic compounds containing a fluorine atom bonded to an aromatic ring, are of paramount importance in various fields, particularly in the development of pharmaceuticals and agrochemicals. nih.govacs.org The introduction of fluorine can significantly alter a molecule's properties, including its metabolic stability, lipophilicity, and bioavailability, often leading to enhanced biological activity. acs.orgnih.gov The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the stability of fluorinated compounds. wikipedia.org However, the synthesis of aryl fluorides can be challenging, often requiring specialized methods like the Balz-Schiemann reaction or halogen-exchange (Halex) processes, which are typically suitable for electron-deficient systems. nih.gov
The nitro group (–NO2) is a versatile functional group in organic synthesis, serving as a powerful electron-withdrawing group and a key intermediate for the synthesis of a wide array of other functional groups. uts.edu.auwiley.comscispace.com Its strong electron-withdrawing nature activates the aromatic ring for nucleophilic aromatic substitution and influences the regioselectivity of electrophilic aromatic substitution reactions. libretexts.orgnih.gov Furthermore, the nitro group can be readily reduced to form amino groups, which are fundamental building blocks for countless organic molecules, including dyes, pharmaceuticals, and materials. nih.govjove.com The diverse reactivity of the nitro group makes it an invaluable tool for constructing complex molecular architectures. nih.gov
Overview of Electronic Effects and Reactivity Modulation in Substituted Nitroaromatic Systems
The reactivity of a substituted nitroaromatic compound is profoundly influenced by the electronic effects of its substituents, which can be broadly categorized into inductive and resonance effects. numberanalytics.comminia.edu.eg The nitro group itself is a strong electron-withdrawing group through both resonance and inductive effects, deactivating the aromatic ring towards electrophilic attack and directing incoming electrophiles to the meta position. libretexts.orgnumberanalytics.com
Conversely, the presence of electron-donating groups, such as alkyl groups, can modulate this reactivity. Alkyl groups are electron-donating through an inductive effect, which increases the electron density of the aromatic ring, thereby activating it towards electrophilic substitution. numberanalytics.comminia.edu.eg In a molecule like 1-Fluoro-3,5-dimethyl-2-nitrobenzene, the interplay between the electron-withdrawing nitro and fluoro groups and the electron-donating methyl groups creates a unique reactivity profile. The fluorine atom, being highly electronegative, also exerts a strong electron-withdrawing inductive effect. libretexts.org This complex balance of electronic effects governs the molecule's susceptibility to various chemical transformations and is a key area of study in physical organic chemistry. nih.gov
Current Research Trajectories Involving Halogenated and Nitrated Benzene (B151609) Derivatives
Current research in the field of halogenated and nitrated benzene derivatives is multifaceted, with significant efforts directed towards the development of new synthetic methodologies and the exploration of their applications in materials science and medicinal chemistry. nih.govscispace.compageplace.de A major focus is on late-stage fluorination, the introduction of a fluorine atom into a complex molecule at a late step in the synthetic sequence, which is crucial for drug discovery and development. acs.org
The study of nucleophilic aromatic substitution (SNAr) reactions on activated nitroaromatic systems remains an active area of research. nih.gov Scientists are investigating the kinetics and mechanisms of these reactions to better understand the factors that control their efficiency and selectivity. nih.gov Furthermore, the development of more environmentally benign nitration methods is a significant goal, aiming to reduce the reliance on harsh and corrosive reagents like concentrated nitric and sulfuric acids. nih.govresearchgate.net The unique properties of these compounds also make them valuable precursors for the synthesis of novel heterocyclic compounds and functional materials. wiley.comscispace.com
Position of this compound within Contemporary Chemical Research
This compound (CAS No. 315-13-9) is a specific example of a polysubstituted aromatic compound that embodies the chemical principles discussed above. nih.govguidechem.com Its structure, featuring a fluorine atom, a nitro group, and two methyl groups on a benzene ring, makes it a valuable intermediate in organic synthesis. guidechem.com The presence of the activating methyl groups and the deactivating but ortho,para-directing fluorine atom, along with the meta-directing nitro group, creates a complex pattern of reactivity that can be exploited for the synthesis of specifically substituted aromatic compounds.
Research involving this compound often focuses on its utility as a building block for more complex molecules. guidechem.com It can undergo various transformations, such as nucleophilic substitution of the fluorine atom or reduction of the nitro group, to introduce new functionalities. guidechem.com The specific arrangement of substituents allows for controlled and regioselective reactions, making it a useful tool for chemists engaged in the synthesis of pharmaceuticals and other fine chemicals. guidechem.com
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H8FNO2 | nih.govguidechem.comuni.lu |
| Molecular Weight | 169.15 g/mol | guidechem.com |
| Appearance | Colorless to pale yellow liquid or solid | guidechem.comthermofisher.com |
| Melting Point | Approximately -5°C to 51.5-57.5°C (Varies by isomer) | guidechem.comthermofisher.com |
| Boiling Point | Approximately 175-176°C | guidechem.com |
| Density | 1.23 g/cm³ | guidechem.com |
| CAS Number | 315-13-9 | guidechem.com |
Note: The melting point can vary significantly depending on the specific isomer. 5-Fluoro-1,3-dimethyl-2-nitrobenzene has a reported melting point of 51.5-57.5°C. thermofisher.com
Structure
2D Structure
Properties
IUPAC Name |
1-fluoro-3,5-dimethyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-5-3-6(2)8(10(11)12)7(9)4-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLWCYVNZDSDNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619255 | |
| Record name | 1-Fluoro-3,5-dimethyl-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
315-13-9 | |
| Record name | 1-Fluoro-3,5-dimethyl-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=315-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Fluoro-3,5-dimethyl-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic and Kinetic Aspects of Reactions Involving 1 Fluoro 3,5 Dimethyl 2 Nitrobenzene and Analogs
Mechanistic Investigations of Nucleophilic Aromatic Substitution (SNAr) in Fluoronitrobenzenes
Nucleophilic aromatic substitution is a cornerstone reaction for electron-deficient aromatic compounds. masterorganicchemistry.com Unlike SN1 and SN2 reactions common in aliphatic chemistry, SNAr proceeds via a distinct addition-elimination mechanism. libretexts.org This pathway is viable only when the aromatic ring is rendered sufficiently electron-poor by the presence of strong electron-withdrawing groups. masterorganicchemistry.comlibretexts.org
The accepted mechanism for SNAr reactions involves a two-step process initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (the ipso-carbon). This initial addition step is typically the slow, rate-determining step because it disrupts the aromaticity of the ring. stackexchange.comnih.gov The result is the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer adduct or σ-adduct. masterorganicchemistry.comiupac.org
In the case of 1-fluoro-3,5-dimethyl-2-nitrobenzene, the nucleophile adds to the C-1 position, forming a cyclohexadienyl anion intermediate. The stability of this Meisenheimer adduct is crucial to the reaction's feasibility and is significantly enhanced by the presence of the nitro group at the ortho position. masterorganicchemistry.com The negative charge of the intermediate is delocalized across the π-system and, critically, onto the oxygen atoms of the nitro group. This delocalization stabilizes the otherwise high-energy intermediate, lowering the activation energy of the first step. stackexchange.com While early mechanistic studies focused on stable, isolable Meisenheimer complexes from highly electrophilic substrates like polynitroarenes, it is now understood that for many SNAr reactions, the adduct is a transient intermediate. nih.gov In the second, faster step of the mechanism, the leaving group (fluoride ion) is eliminated, and the aromaticity of the ring is restored to yield the final product. stackexchange.com
A distinctive feature of SNAr reactions is the unusual reactivity order of halogen leaving groups: F > Cl > Br > I. nih.gov This is the reverse of the trend observed in SN1 and SN2 reactions, where iodide is the best leaving group. masterorganicchemistry.com This phenomenon, often termed the "element effect," stems from the fact that the rate-determining step is the nucleophilic addition to form the Meisenheimer complex, not the cleavage of the carbon-halogen bond. masterorganicchemistry.comnih.gov
Table 1: Relative Reactivity of Halogens as Leaving Groups in SNAr Reactions
This table illustrates the general reactivity trend, known as the "element effect," in activated SNAr reactions. Specific rate ratios can vary depending on the substrate, nucleophile, and solvent.
| Leaving Group (X in Ar-X) | Relative Rate | Primary Reason for Reactivity |
|---|---|---|
| -F | Highest | Strong inductive effect stabilizes the transition state of the rate-determining addition step. masterorganicchemistry.comstackexchange.com |
| -Cl | Intermediate | Weaker inductive effect compared to fluorine. nih.gov |
| -Br | Intermediate | Similar reactivity to chlorine. nih.gov |
| -I | Lowest | Weakest inductive effect among halogens. masterorganicchemistry.com |
The presence of strong electron-withdrawing groups (EWGs) is a prerequisite for a successful SNAr reaction. masterorganicchemistry.comnumberanalytics.com These groups activate the aromatic ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate through resonance and/or induction. libretexts.orgnumberanalytics.com The nitro group (-NO₂) is one of the most effective activating groups. libretexts.org
The rate of SNAr reactions increases dramatically with the number of electron-withdrawing groups on the ring. masterorganicchemistry.com For example, the reaction rate for nitrobenzene (B124822) is significantly higher than for benzene (B151609), and the rate for dinitrobenzene is higher still. masterorganicchemistry.comnumberanalytics.com In this compound, the nitro group is the primary activating substituent. Its position ortho to the fluorine leaving group is optimal for stabilizing the Meisenheimer adduct, as it allows for direct delocalization of the ring's negative charge onto the nitro group via resonance. masterorganicchemistry.comlibretexts.org The two methyl groups, being weakly electron-donating, have a slight deactivating effect, but this is overwhelmingly counteracted by the powerful activating effect of the ortho-nitro group.
In SNAr reactions, the position of substitution is determined by the location of the leaving group. However, the rate of the reaction, and thus its feasibility, is governed by the stereoelectronic placement of the activating groups relative to the leaving group. masterorganicchemistry.com The stabilizing effect of an electron-withdrawing group is most pronounced when it is positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org
This is because only in these positions can the negative charge of the Meisenheimer intermediate be delocalized directly onto the EWG through resonance. masterorganicchemistry.com When the EWG is in a meta position, it can only exert a weaker, inductive stabilizing effect, and the reaction is significantly slower. masterorganicchemistry.comstackexchange.com For instance, nucleophilic aromatic substitution of p-nitrophenyl fluoride (B91410) is orders of magnitude faster than that of m-nitrophenyl fluoride. masterorganicchemistry.com
In this compound, the nitro group is in the ortho position relative to the fluorine atom. This arrangement provides powerful activation and ensures that nucleophilic attack occurs selectively at the C-1 position to displace the fluoride ion. The methyl groups at positions 3 and 5 have minimal influence on the regioselectivity, which is overwhelmingly controlled by the interplay between the fluoro leaving group and the ortho-nitro activating group.
Electrophilic Aromatic Substitution (EAS) in Deactivated Fluorinated Aromatic Systems
In stark contrast to its reactivity with nucleophiles, the aromatic ring of this compound is strongly deactivated towards electrophilic attack. Electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions, proceed via attack by an electron-deficient species (an electrophile) on the electron-rich π-system of the benzene ring. organicchemistrytutor.com The presence of deactivating groups, which withdraw electron density from the ring, makes this attack less favorable. nih.gov Both the nitro group and the fluorine atom in the target molecule are strong deactivators, making EAS reactions extremely difficult.
Aromatic nitration is a classic example of EAS. The mechanism typically involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric acid and sulfuric acid. organicchemistrytutor.com
The reaction proceeds in several steps:
Formation of the Electrophile : Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion. organicchemistrytutor.com
Electrophilic Attack : The nitronium ion attacks the π-system of the aromatic ring. This step is generally the rate-determining step for deactivated substrates. nih.gov This attack breaks the aromaticity and forms a positively charged carbocation intermediate, known as an arenium ion or Wheland intermediate (a type of σ-complex). organicchemistrytutor.comnih.gov
Deprotonation : A weak base (such as H₂O or HSO₄⁻) removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the nitrated product. nih.gov
For a highly deactivated substrate like this compound, the activation energy for the second step (electrophilic attack) is very high. The existing electron-withdrawing groups (nitro and fluoro) reduce the nucleophilicity of the ring, making it resistant to attack even by a strong electrophile like NO₂⁺. While novel methods using reagents like nitric acid with trifluoroacetic anhydride (B1165640) have been developed for nitrating deactivated compounds, the reaction on a substrate already bearing a nitro group remains challenging. rsc.org
Directing Group Effects of Fluoro, Methyl, and Nitro Substituents on EAS
The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is governed by the interplay of the directing effects of the fluoro, methyl, and nitro substituents. Each group influences the electron density of the aromatic ring through inductive and resonance effects, thereby controlling the position of attack by an incoming electrophile.
Nitro Group (-NO₂): The nitro group is a powerful deactivating group and a meta-director. youtube.com It deactivates the benzene ring towards EAS by withdrawing electron density through both the inductive effect (-I) and the resonance effect (-M). youtube.comlibretexts.org This withdrawal is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the most favorable site for electrophilic attack. youtube.com The reaction rate for the nitration of nitrobenzene is approximately 10,000 times slower than that of benzene. pressbooks.pub
Methyl Group (-CH₃): An alkyl group like methyl is an activating group and an ortho-, para-director. libretexts.org It donates electron density primarily through an inductive effect (+I) and hyperconjugation, which stabilizes the positively charged intermediate (the sigma complex or arenium ion) formed during electrophilic attack. libretexts.org This stabilization is most effective when the attack occurs at the ortho or para positions.
The nitro group at C2 directs incoming electrophiles to its meta positions, which are C4 and C6.
The fluoro group at C1 directs ortho (to C6) and para (to C4).
The methyl group at C3 directs ortho (to C4) and para (to C6).
The methyl group at C5 directs ortho (to C4 and C6).
All three ortho-, para-directing groups (fluoro and two methyls) reinforce the directing effect of the meta-directing nitro group, channeling the electrophile to the C4 and C6 positions. Both positions are activated by one ortho-methyl group, one meta-methyl group, and the para- or ortho-fluoro group, respectively. The strong deactivation by the nitro group means that harsh reaction conditions would be necessary for an EAS reaction to occur.
| Substituent | Effect on Reactivity | Directing Effect | Mechanism of Effect |
|---|---|---|---|
| Nitro (-NO₂) | Strongly Deactivating | Meta | -I, -M (Strong inductive and resonance withdrawal) |
| Methyl (-CH₃) | Activating | Ortho, Para | +I, Hyperconjugation (Inductive donation) |
| Fluoro (-F) | Weakly Deactivating | Ortho, Para | -I, +M (Strong inductive withdrawal, resonance donation) |
Kinetic Studies on Reaction Rates and Activation Parameters
Kinetic studies provide quantitative insight into reaction speeds and the energy barriers that must be overcome. This is often described by the rate constant (k) and the activation energy (Ea), which are related by the Arrhenius equation.
Determination of Rate Constants and Activation Energies for Key Reactions
The nitration of chlorobenzene (B131634), for example, is a second-order reaction. researchgate.net The rate constants and activation energy for its nitration have been determined, providing a benchmark for understanding the kinetics of halogenated aromatic compounds. researchgate.net Similarly, kinetic parameters have been measured for the nucleophilic substitution reactions of o- and p-fluoronitrobenzene with various nucleophiles, which, while not EAS, provide insight into the reactivity of the C-F bond activated by a nitro group. rsc.org
The following table presents kinetic data for related nitration reactions to provide context.
| Reaction | Solvent/Conditions | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reference |
|---|---|---|---|---|---|
| Nitration of p-Nitrochlorobenzene | 85.0% HNO₃ | 25 | 1.06 x 10⁻⁶ s⁻¹ | 83.7 | researchgate.net |
| Nitration of Chlorobenzene | 70.2% H₂SO₄ | 25 | 4.7 x 10⁻⁵ M⁻¹s⁻¹ | 71.1 | researchgate.net |
| Reaction of p-Fluoronitrobenzene with Sulphite Ions | 60% aq. ethanol (B145695) | 50 | 2.99 x 10⁻⁵ L mol⁻¹s⁻¹ | 86.6 | rsc.org |
Quantitative Structure-Reactivity Relationships in Fluoronitrobenzene Systems
Quantitative Structure-Reactivity Relationships (QSRR) or Quantitative Structure-Activity Relationships (QSAR) are models that correlate variations in the chemical structure of a series of compounds with their measured reactivity or biological activity. mdpi.com These models use calculated molecular descriptors to predict the behavior of new or untested compounds.
For fluoronitrobenzene systems, QSRR studies have been successfully developed, particularly for nucleophilic aromatic substitution (SₙAr) reactions. In one such study, the rate of conjugation of a series of fluoronitrobenzenes with glutathione (B108866) S-transferases was modeled. ru.nlnih.gov The study found a strong correlation between the reaction rate and quantum chemical parameters. nih.gov The key findings indicated that the chemical reactivity of the fluoronitrobenzene substrates was the primary factor determining the reaction outcome. ru.nl
The most significant descriptors identified were:
E(LUMO): The energy of the Lowest Unoccupied Molecular Orbital. A lower E(LUMO) indicates a greater susceptibility to nucleophilic attack. The natural logarithm of the reaction rate was found to be directly proportional to E(LUMO). nih.gov
ΔΔHf: The relative heat of formation for the Meisenheimer complex, which is the key intermediate in SₙAr reactions. A more stable intermediate (more negative ΔΔHf) correlates with a faster reaction rate. nih.gov
For electrophilic substitution, other parameters are typically more relevant. For instance, in a study on the decomposition of substituted nitrobenzenes, the carbon-nitro bond dissociation energy was directly related to the Hammett constant (σ), a classic descriptor of the electronic effect of substituents. researchgate.net Theoretical studies have also used descriptors like Hirshfeld charges on the regioselective carbon atoms to predict reaction barriers in EAS reactions. nih.gov
| Descriptor | Definition | Relevance to Reactivity |
|---|---|---|
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Predicts susceptibility to nucleophilic attack; lower energy often means higher reactivity. nih.gov |
| ΔΔHf (Meisenheimer Complex) | Relative Heat of Formation of the reaction intermediate | Indicates the stability of the SₙAr intermediate; more stable intermediates correlate with faster rates. nih.gov |
| Hammett Constant (σ) | A measure of the electronic (inductive and resonance) effect of a substituent. | Correlates with reaction rates and equilibria in many aromatic reactions. researchgate.net |
| Hirshfeld Charge | A method for partitioning atomic charges in a molecule. | The charge on the reacting carbon can correlate with the activation barrier for EAS. nih.gov |
Computational Chemistry and Theoretical Characterization of 1 Fluoro 3,5 Dimethyl 2 Nitrobenzene
Quantum Chemical Calculations (Density Functional Theory) for Molecular Structure and Reactivity
Density Functional Theory (DFT) serves as a primary tool for the computational analysis of 1-Fluoro-3,5-dimethyl-2-nitrobenzene. These calculations allow for a detailed exploration of the molecule's electronic structure and its implications for chemical reactivity. By solving the Schrödinger equation within the DFT framework, fundamental properties can be determined with a high degree of accuracy.
Geometry optimization is the initial step in computational analysis, where the molecule's lowest energy structure is determined. For this compound, this involves finding the precise bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional arrangement. The presence of a nitro group, a fluorine atom, and two methyl groups on the benzene (B151609) ring creates a unique electronic environment. The nitro group is strongly electron-withdrawing, while the methyl groups are electron-donating through hyperconjugation. The fluorine atom exhibits an inductive electron-withdrawing effect and a weaker resonance-donating effect.
The electronic structure is further elucidated by analyzing the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the orbital from which an electron is most likely to be donated. The energy of the HOMO is related to the molecule's ionization potential and its ability to act as a nucleophile. In substituted nitrobenzenes, electron-donating groups tend to increase the HOMO energy level. researchgate.net
LUMO: Represents the orbital to which an electron is most likely to be accepted. The energy of the LUMO is related to the electron affinity and the molecule's ability to act as an electrophile. Electron-withdrawing groups, such as the nitro group, lower the LUMO energy, making the molecule more susceptible to nucleophilic attack. researchgate.net
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.
The Molecular Electrostatic Potential (MEP) and Electrostatic Potential (ESP) maps provide a visual representation of the charge distribution across the molecule. prensipjournals.com These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP would show negative potential (red/yellow regions) around the oxygen atoms of the nitro group, indicating these are the most likely sites for electrophilic interaction. Positive potential (blue regions) would be expected near the hydrogen atoms and potentially on the aromatic ring, indicating susceptibility to nucleophilic attack.
Table 1: Predicted Physicochemical Properties for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₈FNO₂ | chemscene.comnih.gov |
| Molecular Weight | 169.15 g/mol | chemscene.comnih.gov |
| XLogP3 | 2.6 | uni.lu |
| Topological Polar Surface Area (TPSA) | 45.8 Ų | nih.govguidechem.com |
| Hydrogen Bond Donor Count | 0 | chemscene.com |
| Hydrogen Bond Acceptor Count | 2 | chemscene.com |
DFT calculations can quantify the distribution of electron density through the calculation of atomic charges. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis assign partial charges to each atom in the molecule. This reveals the electronic effects of the substituents. The oxygen atoms of the nitro group and the fluorine atom are expected to carry significant negative charges, while the nitrogen atom and the carbon atoms attached to these electronegative groups will be electropositive.
Intramolecular Charge Transfer (ICT) is a key feature of this molecule. prensipjournals.com The interaction between the electron-donating methyl groups and the electron-withdrawing nitro group across the benzene ring system facilitates ICT, which significantly influences the molecule's electronic properties, including its reactivity and spectroscopic behavior.
DFT is a powerful tool for predicting the outcome of chemical reactions. For substituted benzenes, the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions is of primary interest. Computational analysis can determine the most likely positions for substitution by modeling the reaction pathways.
In the case of this compound, the directing effects of the substituents are complex. The nitro group is a strong deactivating group and a meta-director. The fluorine is a deactivating ortho-, para-director. The methyl groups are activating ortho-, para-directors. Computational studies can resolve these competing influences by calculating the energies of the possible intermediates (e.g., sigma complexes) for substitution at each available position on the ring. The pathway with the lowest activation energy will be the favored one. researchgate.net
For other types of reactions, such as cycloadditions, DFT can be used to analyze the FMO interactions between the reactants to predict regioselectivity. researchgate.netresearchgate.netnih.gov The analysis typically shows whether the reaction is controlled by the HOMO(dipole)-LUMO(dipolarophile) interaction or vice versa, which in turn determines the orientation of the addition. researchgate.net
To fully understand a reaction mechanism, it is crucial to identify and characterize not only the reactants and products but also the high-energy transition states (TS) and any intermediates that lie along the reaction coordinate. DFT calculations are used to locate these structures on the potential energy surface. prensipjournals.com
A transition state is a first-order saddle point on the energy surface, representing the maximum energy barrier that must be overcome for a reaction to proceed. Frequency calculations are performed to confirm the nature of a TS, which must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. prensipjournals.comresearchgate.net The analysis of the geometric structure and electronic properties of the TS and any reaction intermediates provides deep insight into the bond-forming and bond-breaking processes of the reaction mechanism. researchgate.netnih.gov
Simulation of Spectroscopic Properties and Experimental Validation
Computational chemistry allows for the simulation of various spectroscopic properties, which can then be compared with experimental data to validate the theoretical model. chemscene.com
Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to atomic displacement, vibrational frequencies and their corresponding intensities can be predicted. These theoretical spectra for this compound can be compared with experimental FT-IR and Raman spectra to confirm the calculated geometry and assign specific vibrational modes to the observed peaks.
NMR Spectroscopy: Magnetic shielding tensors can be calculated to predict the ¹H and ¹³C NMR chemical shifts. prensipjournals.comresearchgate.net Comparing these computed shifts with experimental NMR data is a powerful method for structural confirmation. researchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. prensipjournals.com This provides insight into the electronic transitions within the molecule, often related to π-π* and n-π* transitions involving the nitrobenzene (B124822) chromophore. researchgate.net
Table 2: Illustrative Comparison of Experimental vs. Calculated NMR Shifts for a Substituted Nitrobenzene (3-Chloro-4-fluoronitrobenzene)
| Nucleus | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (DFT) (ppm) |
|---|---|---|
| ¹H | 7.235 - 8.306 | 6.840 - 9.037 |
| ¹³C | 117.00 - 164.59 | 129.74 - 174.37 |
Note: This data is for 3-Chloro-4-fluoronitrobenzene and serves as an example of the methodology. Data is sourced from a study using the B3LYP/6-311++G(d,p) level of theory. prensipjournals.comresearchgate.net
Energy Profiles and Stability Assessments of Molecular Systems
By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed. chemscene.com This profile maps the energy of the system as it progresses along the reaction coordinate. The height of the energy barriers (activation energies) determines the reaction kinetics, while the relative energies of the reactants and products determine the reaction's thermodynamics. researchgate.netnih.gov
For this compound, energy profiles can be used to assess the relative stability of different conformers, such as those arising from the rotation of the nitro group or methyl groups. While the rotation of the methyl groups has a low energy barrier, the rotation of the nitro group out of the plane of the benzene ring would be less favorable due to the loss of resonance stabilization. These stability assessments are crucial for understanding which molecular shapes are most prevalent and how the molecule's conformation affects its reactivity.
Advanced Computational Methodologies Applied to Fluoronitrobenzene Research
The theoretical characterization of this compound and related fluoronitrobenzene compounds heavily relies on advanced computational methodologies. These in silico approaches provide profound insights into molecular structure, electronic properties, and reactivity, complementing experimental data. The most prominently used techniques in this area of research are Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, often employed with various basis sets to ensure accuracy.
Research on compounds analogous to this compound, such as 3-chloro-4-fluoronitrobenzene, demonstrates the power of these computational tools. prensipjournals.comprensipjournals.com Methodologies like DFT, particularly with the B3LYP functional, and HF are utilized to predict molecular geometries, vibrational frequencies, and NMR chemical shifts. prensipjournals.comprensipjournals.com For instance, in the study of 3-chloro-4-fluoronitrobenzene, calculations were performed using the B3LYP/6-311++G(d,p) and HF/6-311++G(d,p) levels of theory to investigate its structural and electronic properties. prensipjournals.comprensipjournals.comresearchgate.net
These computational models are instrumental in analyzing key quantum chemical parameters. This includes the investigation of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity and electronic transitions. prensipjournals.com Furthermore, these methods enable the calculation of the molecular electrostatic potential (MEP), which identifies the electrophilic and nucleophilic sites on the molecule. prensipjournals.com
Such detailed computational analyses extend to predicting various molecular properties, including dipole moment, chemical hardness, electronegativity, and the energy band gap, which are vital for assessing the potential applications of the compound in various scientific and industrial fields. prensipjournals.com The correlation between theoretical predictions and experimental results, where available, is a critical aspect of validating the chosen computational methods. prensipjournals.comprensipjournals.com For many substituted nitrobenzenes, a good agreement is often found between the calculated and experimental data for vibrational spectra (FT-IR and Raman) and NMR chemical shifts, underscoring the reliability of these theoretical approaches. prensipjournals.comprensipjournals.comresearchgate.net
Detailed Research Findings
Table 1: Computed Physicochemical Properties of this compound. Data sourced from publicly available chemical databases. chemscene.comguidechem.com
Further insights can be gleaned from computational studies on structurally similar molecules. For example, DFT and HF studies on other fluoronitrobenzene derivatives typically involve the optimization of the molecular geometry to find the most stable conformation. prensipjournals.comprensipjournals.com Following optimization, vibrational frequency calculations are performed to confirm that the structure corresponds to a local minimum on the potential energy surface and to predict the infrared and Raman spectra. researchgate.net
The electronic properties are another major focus. The analysis of HOMO and LUMO energies helps in understanding the charge transfer characteristics within the molecule. prensipjournals.com For instance, in related nitroaromatic compounds, the nitro group, being a strong electron-withdrawing group, significantly influences the electronic distribution and reactivity of the benzene ring. mdpi.com
The following table presents a hypothetical summary of the types of detailed computational data that would be generated from a comprehensive theoretical study of this compound, based on findings for analogous compounds.
Table 2: Representative Data from Advanced Computational Analysis of Fluoronitrobenzene Derivatives.
These advanced computational methodologies are indispensable for the detailed characterization of molecules like this compound, providing a theoretical framework that guides and interprets experimental research.
Compound Index
Advanced Analytical Characterization Techniques for 1 Fluoro 3,5 Dimethyl 2 Nitrobenzene and Nitroaromatic Analogs
Spectroscopic Methods for Structural Elucidation and Purity Determination
Spectroscopy is a cornerstone for the molecular characterization of organic compounds. By probing the interaction of molecules with electromagnetic radiation, various spectroscopic techniques provide detailed information about the electronic and structural properties of 1-Fluoro-3,5-dimethyl-2-nitrobenzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR: In the ¹H NMR spectrum of this compound, the chemical shifts of the protons are influenced by the electron-donating methyl (-CH₃) groups and the electron-withdrawing nitro (-NO₂) and fluoro (-F) groups. The two aromatic protons will appear as distinct signals, and the six protons of the two methyl groups will likely give a single signal due to the molecule's symmetry. The proton adjacent to a nitro group typically appears at a downfield chemical shift, around 4-4.4 ppm. orgchemboulder.com Aromatic protons in nitro-substituted rings are also shifted downfield.
¹³C NMR: The ¹³C NMR spectrum provides information about each unique carbon atom in the molecule. libretexts.org The chemical shift of a ¹³C nucleus is influenced by factors similar to those affecting proton shifts, such as hybridization and the electronegativity of attached groups. libretexts.org Carbon atoms bonded to electronegative atoms like fluorine and the nitro group will be shifted significantly downfield. udel.edu Aromatic carbons typically resonate between 100-150 ppm, while sp² hybridized carbons in carbonyl groups are found further downfield (170-220 ppm). libretexts.orgcompoundchem.com Quaternary carbons, those not attached to protons, often show weaker signals. huji.ac.il
Interactive Table: Predicted NMR Data for this compound Note: Exact chemical shifts (δ) are dependent on the solvent and experimental conditions. The following are estimated values based on general principles.
| Nucleus | Position | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H | -CH₃ | ~2.3 - 2.5 | Two equivalent methyl groups. |
| ¹H | Ar-H | ~7.0 - 7.5 | Two aromatic protons in slightly different environments. |
| ¹³C | -CH₃ | ~15 - 25 | Methyl carbons. |
| ¹³C | Ar-C (unsubstituted) | ~115 - 130 | Aromatic carbons attached to hydrogen. |
| ¹³C | Ar-C-CH₃ | ~135 - 145 | Aromatic carbons attached to methyl groups. |
| ¹³C | Ar-C-NO₂ | ~145 - 155 | Deshielded by the electron-withdrawing nitro group. |
| ¹³C | Ar-C-F | ~155 - 165 (with C-F coupling) | Deshielded by the highly electronegative fluorine atom. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its functional groups. The most prominent features are the strong N-O stretching vibrations of the nitro group. spectroscopyonline.com For aromatic nitro compounds, these appear as two distinct bands: an asymmetric stretch typically between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹. orgchemboulder.comorgchemboulder.com Other expected absorptions include C-H stretches for the methyl groups and the aromatic ring, aromatic C=C ring stretches, and a C-F stretching vibration.
Interactive Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 | Variable |
| Aliphatic C-H (-CH₃) | Stretching | 3000 - 2850 | Medium |
| Aromatic C=C | Ring Stretching | 1600 - 1450 | Variable |
| Nitro (Ar-NO₂) | Asymmetric Stretching | 1550 - 1475 | Strong |
| Nitro (Ar-NO₂) | Symmetric Stretching | 1360 - 1290 | Strong |
| C-F | Stretching | 1250 - 1000 | Strong |
Mass Spectrometry (MS) Techniques and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.govacs.org It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound (C₈H₈FNO₂, Molecular Weight: 169.15 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 169. guidechem.com
Nitroaromatic compounds exhibit characteristic fragmentation patterns. Common losses include the expulsion of neutral molecules like NO (30 Da) and NO₂ (46 Da). nih.govyoutube.com Other fragmentations can involve the loss of OH or rearrangements. researchgate.net The high charge-stabilizing ability of the aromatic ring often results in a prominent molecular ion peak. nih.gov
Interactive Table: Predicted Mass Spectrometry Fragments for this compound
| m/z | Ion | Identity |
|---|---|---|
| 169 | [C₈H₈FNO₂]⁺ | Molecular Ion [M]⁺ |
| 152 | [M - OH]⁺ | Loss of hydroxyl radical (from nitro group rearrangement) |
| 139 | [M - NO]⁺ | Loss of nitric oxide |
| 123 | [M - NO₂]⁺ | Loss of nitrogen dioxide |
| 91 | [C₇H₇]⁺ | Tropylium ion (common in toluene (B28343) derivatives) |
UV-Visible Spectroscopy for Chromophoric Characterization and Reaction Monitoring
UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between molecular orbitals. longdom.org Nitroaromatic compounds are chromophoric, meaning they absorb light in the UV-Vis region due to the presence of the nitro group and the aromatic ring. iu.edu
The spectra of nitroaromatics typically show two main absorption bands: a high-intensity band from π→π* transitions within the benzene (B151609) ring and a lower-intensity band from n→π* transitions involving the non-bonding electrons of the nitro group's oxygen atoms. iu.edu The addition of multiple nitro groups can cause an increase in intensity and a blue shift (to shorter wavelengths) of the absorption maximum. iu.edu This technique is particularly useful for quantifying the concentration of the compound in solution, based on the Beer-Lambert Law, and for monitoring the progress of chemical reactions involving the chromophore. longdom.org
Chromatographic Separation and Quantification Methodologies
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. When coupled with a detector like a mass spectrometer, it becomes a powerful tool for both qualitative and quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies for Nitroaromatics
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile organic compounds. nih.gov In GC, the sample is vaporized and separated based on its boiling point and affinity for a stationary phase within a capillary column (e.g., DB-5MS). nih.gov The separated components then enter the mass spectrometer for detection and identification. researchgate.net
This compound is sufficiently volatile for direct GC-MS analysis. However, for other nitroaromatic analogs, particularly those containing polar functional groups like hydroxyl (-OH) or carboxylic acid (-COOH), derivatization is often required. nih.gov Derivatization is a chemical modification process that converts non-volatile or thermally unstable compounds into derivatives that are suitable for GC analysis. youtube.comnih.gov
A common derivatization strategy for polar nitroaromatics is silylation . youtube.com This process replaces active hydrogens in polar groups with a non-polar trimethylsilyl (B98337) (TMS) group, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govsigmaaldrich.com This increases the compound's volatility and thermal stability, leading to improved peak shape and resolution in the chromatogram. youtube.com Another technique, methoximation, is used to protect aldehyde and ketone groups and prevent the formation of multiple derivatives. nih.govyoutube.com
Interactive Table: Typical GC-MS Parameters for Nitroaromatic Analysis
| Parameter | Typical Setting | Reference |
|---|---|---|
| GC Column | DB-5MS or equivalent (e.g., RTx-5MS), 30-60 m length, 0.25 mm ID, 0.25 µm film thickness | nih.gov |
| Injector Temperature | 270-280 °C | nih.gov |
| Oven Program | Start at ~80°C, ramp at 8-10°C/min to 200°C, then ramp at 30°C/min to 300°C | nih.gov |
| Carrier Gas | Helium, constant flow | youtube.com |
| Ionization Mode (MS) | Electron Ionization (EI) at 70 eV | nih.gov |
| MS Source Temperature | ~230 °C | nih.gov |
| MS Quadrupole Temperature | ~150 °C | nih.gov |
| Detection Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification | researchgate.net |
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Trace Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of nitroaromatic compounds from various matrices. thermofisher.com The method utilizes a liquid mobile phase to transport a sample through a column packed with a solid stationary phase. For compounds like this compound, reversed-phase HPLC is typically employed, where the stationary phase is nonpolar (e.g., C18 or Phenyl) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724)/water or methanol/water. nih.gov Separation is achieved based on the differential partitioning of the analyte between the two phases. Detection is commonly performed using a UV detector, as the nitroaromatic functionality provides strong chromophores, with detection wavelengths often set around 254 nm. nih.gov
Ultra-Performance Liquid Chromatography (UPLC) represents a significant evolution of HPLC technology, offering substantial improvements in analytical speed, resolution, and sensitivity. quora.com UPLC systems operate at much higher pressures (up to 15,000 psi) compared to conventional HPLC systems (up to 6,000 psi) and utilize columns with smaller particle sizes (typically sub-2 µm). thermofisher.comquora.com This design results in markedly sharper and narrower peaks, which enhances sensitivity and allows for the resolution of closely eluting compounds in complex mixtures. quora.com For trace analysis of this compound and its analogs, UPLC provides faster analysis times—often reducing run times from 15-20 minutes to under 3-10 minutes—and consumes less solvent, making it a more efficient and environmentally friendly option. thermofisher.com The increased sensitivity of UPLC is particularly advantageous for detecting minute quantities of these compounds, for instance, as process impurities or environmental contaminants.
Table 1: Comparison of Typical HPLC and UPLC System Characteristics
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
|---|---|---|
| Operating Pressure | Up to 6,000 psi (40 MPa) | Up to 15,000 psi (100 MPa) |
| Column Particle Size | 3–5 µm | < 2 µm |
| Resolution | Good | Excellent, higher peak capacity |
| Sensitivity | Standard | Enhanced due to reduced band broadening |
| Analysis Speed | Slower (e.g., 15-20 min runs) | Faster (e.g., 3-10 min runs) |
| Solvent Consumption | Higher | Lower |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Enhanced Sensitivity and Selectivity
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. uni.lu This combination provides a level of sensitivity and selectivity that is often unattainable with chromatography and UV detection alone. For the analysis of this compound, LC-MS allows for not only its separation from other components but also its unambiguous identification based on its mass-to-charge ratio (m/z). uni.lu
The development of a robust LC-MS method involves the careful selection of the ionization source, which is critical for converting the neutral analyte molecules eluting from the LC column into gas-phase ions. uni.lu For nitroaromatic compounds, Atmospheric Pressure Chemical Ionization (APCI) is a highly effective technique. ma.edu In a study on the related compound 3,4-difluoronitrobenzene, a sensitive LC-APCI-MS/MS method was developed that utilized a C18 column and a gradient mobile phase of water and methanol. ma.edu Under negative ion mode APCI, nitroaromatic compounds can be detected through mechanisms like electron capture, forming a molecular radical anion [M]•−, or through substitution reactions with components of the mobile phase or source gases. ma.edusigmaaldrich.com
Further enhancement in selectivity is achieved using tandem mass spectrometry (MS/MS). In this mode, a specific parent ion of the target analyte is selected, fragmented, and one or more of its characteristic product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and allows for reliable quantification at very low levels. davidson.edu Common fragmentation pathways for nitroaromatic compounds include the characteristic loss of NO and NO₂ from the parent ion. ma.edudavidson.edu This high degree of specificity makes LC-MS/MS an ideal platform for trace-level quantification of this compound in complex samples. ma.edu
Table 2: Illustrative LC-MS/MS Parameters for Nitroaromatic Analog Analysis
| Parameter | Setting |
|---|---|
| LC Column | Ascentis® Express C18 (2.1 × 100 mm, 2.7 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI), Negative Ion Mode |
| MS Mode | Tandem Mass Spectrometry (MS/MS) |
| Detection | Multiple Reaction Monitoring (MRM) of specific ion transitions |
Data based on a method developed for the analogous compound 3,4-difluoronitrobenzene. ma.edu
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
Single-crystal X-ray diffraction (SCXRD) stands as the most powerful and definitive technique for determining the precise three-dimensional structure of a crystalline solid at the atomic level. This method involves irradiating a high-quality single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a detailed electron density map, from which the exact spatial coordinates of each atom in the crystal lattice can be determined.
For this compound, which is a solid at room temperature, an SCXRD analysis would provide unequivocal structural information. The data obtained would include precise measurements of bond lengths (e.g., C-F, C-N, N-O, and C-C bonds), bond angles, and torsional angles within the molecule. This information would confirm the substitution pattern on the benzene ring and reveal the orientation of the nitro and methyl groups relative to the plane of the ring. Furthermore, the analysis elucidates intermolecular interactions, such as packing forces and potential non-covalent interactions within the crystal lattice.
While a specific crystal structure for this compound is not publicly documented, the utility of the technique is well-demonstrated by the structural confirmation of analogous compounds. For example, the structure of 1-fluoro-2,5-dimethoxy-4-nitrobenzene was definitively confirmed using X-ray crystallography, which verified the precise location of the substituents on the aromatic ring. Such an analysis for this compound would serve as the ultimate proof of its chemical structure and conformation in the solid state.
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element within a pure compound. davidson.edu This method provides an experimental verification of the compound's empirical formula and, when combined with molecular weight data (typically from mass spectrometry), confirms its molecular formula. uni.lu The process generally involves the complete combustion of a precisely weighed sample of the compound. The resulting combustion gases (such as CO₂, H₂O, and N₂) are collected and measured, allowing for the calculation of the mass percentages of carbon, hydrogen, and nitrogen. The percentage of oxygen is typically determined by difference.
For this compound, the molecular formula is C₈H₈FNO₂. quora.com The theoretical elemental composition can be calculated from its molecular formula and the atomic masses of its constituent elements. An experimental analysis of a pure sample of the compound should yield percentage values that closely match these theoretical calculations, typically within a narrow margin of error (e.g., ±0.4%). This agreement confirms the stoichiometric purity of the synthesized or isolated compound, ensuring that the correct elemental ratios are present.
Table 3: Theoretical Elemental Composition of this compound (C₈H₈FNO₂)
| Element | Atomic Mass (amu) | Moles in Formula | Total Mass (amu) | Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 8 | 96.088 | 56.82% |
| Hydrogen (H) | 1.008 | 8 | 8.064 | 4.77% |
| Fluorine (F) | 18.998 | 1 | 18.998 | 11.23% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 8.28% |
| Oxygen (O) | 15.999 | 2 | 31.998 | 18.92% |
| Total | | | 169.155 | 100.00% |
Research Applications in Advanced Organic Synthesis and Materials Science
Utilization as a Crucial Intermediate in the Synthesis of Complex Organic Molecules
1-Fluoro-3,5-dimethyl-2-nitrobenzene serves as a key starting material for the construction of more complex molecular architectures, finding applications in the synthesis of high-value chemical entities such as active pharmaceutical ingredients (APIs), agrochemicals, and various advanced materials.
The utility of this compound as a precursor for biologically active molecules is primarily centered on its conversion to the corresponding aniline (B41778) derivative, 4-Fluoro-2,6-dimethylaniline. This transformation is typically achieved through the catalytic hydrogenation of the nitro group, a reaction that proceeds with high efficiency. airccse.com Aromatic amines are foundational building blocks in the synthesis of numerous pharmaceuticals and agrochemicals. airccse.com
While direct examples of the use of this compound in the synthesis of commercial drugs are not extensively documented in publicly available literature, the resulting 4-Fluoro-2,6-dimethylaniline is a known intermediate in the preparation of various bioactive compounds. For instance, aniline derivatives with similar substitution patterns are key components in certain classes of pharmaceuticals. One notable example is the synthesis of the HIV-1 non-nucleoside reverse transcriptase inhibitor, Rilpivirine, which incorporates a substituted aniline moiety. researchgate.net The synthesis of such complex molecules often involves the strategic coupling of aniline derivatives with other heterocyclic systems. researchgate.net
Furthermore, fluorinated nitroaromatic compounds are recognized as valuable intermediates in the production of herbicides. mdpi.com The presence of the fluorine atom can significantly enhance the biological activity and physicochemical properties of the final product.
Table 1: Potential Bioactive Molecules Derived from this compound Intermediates
| Intermediate | Potential Product Class | Example Application |
| 4-Fluoro-2,6-dimethylaniline | Substituted Anilines for APIs | Synthesis of antiviral agents |
| 4-Fluoro-2,6-dimethylaniline | Herbicide Intermediates | Development of novel agrochemicals |
The structural features of this compound make it a promising candidate as a monomer or a precursor to monomers for the synthesis of functional polymers and other advanced materials. The reactivity of the fluorine atom, enhanced by the ortho-nitro group, allows for its displacement in nucleophilic aromatic substitution (SNAr) reactions, a key step in the formation of various polymers. nih.gov
While specific examples of polymers derived directly from this compound are not widespread in the literature, the synthesis of novel polyamide-imides (PAIs) has been reported from structurally related diimide-diacid monomers containing nitrophenyl groups. hsu.ac.ir These PAIs exhibit high thermal stability and good solubility, properties that are desirable for advanced material applications. hsu.ac.ir The incorporation of a fluorinated, nitrated aromatic moiety like this compound into a polymer backbone could impart unique properties such as enhanced thermal stability, specific optical characteristics, and altered solubility profiles.
In the realm of dyes, nitroaromatic compounds are common precursors. nih.gov The synthesis of azo dyes, a major class of synthetic colorants, often involves the diazotization of an aromatic amine followed by coupling with an electron-rich species. nih.gov The reduction of the nitro group in this compound to an amine would yield a suitable precursor for the synthesis of a variety of azo dyes. A study on the synthesis of an azo dye complex from 3,5-dimethylphenol, which shares a similar substitution pattern, highlights the potential for creating colorants with specific spectral properties. researchgate.net
Exploration of Novel Synthetic Pathways and Methodologies through Fluoronitrobenzene Chemistry
The unique reactivity of this compound makes it a valuable tool for exploring and developing new synthetic methods, particularly in the areas of polymer functionalization and the synthesis of highly fluorinated compounds.
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic chemistry, and fluoronitrobenzenes are classic substrates for this transformation. nih.gov The fluorine atom in this compound is activated towards nucleophilic attack by the electron-withdrawing nitro group located at the ortho position. vaia.com This enhanced reactivity allows for the facile displacement of the fluoride (B91410) ion by a variety of nucleophiles, including amines, alcohols, and thiols. nih.gov
This reactivity can be harnessed for the functionalization of polymers. For instance, polyvinylamine can be functionalized through SNAr with 4-fluoronitrobenzene in the presence of cyclodextrins to create chromophoric water-soluble polymers. researchgate.net Although this example does not use the exact target compound, the principle is directly applicable. By reacting this compound with polymers containing nucleophilic functional groups, new materials with tailored properties can be synthesized. This approach offers a powerful method for modifying the surface properties, solubility, and electronic characteristics of polymers.
While there is no direct literature evidence for the use of this compound in the synthesis of pentafluorosulfanyl (SF₅)-substituted benzenes, the chemistry of fluoronitrobenzenes is central to this area of research. Organic compounds containing the SF₅ group are of growing interest in the development of new agrochemicals, pharmaceuticals, and advanced materials due to the group's high stability, lipophilicity, and strong electron-withdrawing character. vaia.com
The synthesis of SF₅-benzenes often involves the nucleophilic aromatic substitution of a fluorine atom in a fluoronitrobenzene derivative. vaia.com For example, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene has been shown to undergo SNAr with various nucleophiles. vaia.com Given the activated nature of the fluorine atom in this compound, it is a plausible, though underexplored, substrate for the introduction of the SF₅ group or for the synthesis of other highly fluorinated derivatives through similar substitution reactions.
Fundamental Research into Structure-Reactivity Relationships for Rational Molecular Design
This compound serves as an excellent model compound for fundamental research into structure-reactivity relationships, which is crucial for the rational design of new molecules with desired properties. The interplay of steric and electronic effects of its substituents dictates its chemical behavior.
The steric hindrance provided by the two methyl groups flanking the nitro group can also play a significant role in its reactions. This steric crowding can influence the approach of nucleophiles and may affect the regioselectivity of certain reactions. Understanding these intricate electronic and steric effects is paramount for predicting the reactivity of this and related molecules, thereby enabling the rational design of new synthetic targets and materials.
Development of Sensing Platforms for Nitroaromatic Compounds in Materials Science
Currently, there is no specific research data available in the public domain that details the use of this compound in the development of sensing platforms for nitroaromatic compounds.
Environmental Fate and Remediation Research of Fluorinated Nitroaromatic Compounds
Environmental Pathways and Distribution in Contaminated Ecosystems
The environmental journey of FNACs, from their release to their distribution in various ecosystems, is governed by their physicochemical properties and interactions with environmental media. While specific data for 1-Fluoro-3,5-dimethyl-2-nitrobenzene is scarce, the behavior of related nitroaromatic and fluorinated compounds provides significant insight into its likely environmental pathways.
Nitroaromatic compounds (NACs) are recognized as significant components of atmospheric fine particulate matter (PM2.5), where they contribute to the light-absorbing properties of brown carbon. ugent.be Studies conducted in various urban and rural locations have identified a range of NACs in PM2.5 samples, including nitrophenols, nitrocatechols, and their methylated derivatives like dimethyl-nitrophenols. researchgate.netnih.govsdu.edu.cn The concentrations of these compounds exhibit distinct seasonal variations, often peaking in winter, with total NAC concentrations ranging from a few nanograms to over 50 ng/m³. ugent.benih.gov
The primary sources of these atmospheric NACs are twofold: direct emission from biomass burning and secondary formation through the atmospheric oxidation of aromatic precursors in the presence of nitrogen oxides (NOx). researchgate.netnih.gov For instance, strong correlations have been observed between NAC concentrations and levoglucosan, a tracer for biomass burning. ugent.be Simultaneously, their correlation with nitrate (B79036) levels suggests secondary formation plays a crucial role. ugent.be
While the presence of this compound in PM2.5 has not been specifically documented, the confirmed detection of other dimethyl-nitrophenol compounds in fine particulate matter suggests a potential pathway for its inclusion. sdu.edu.cn Furthermore, fluorine itself has been identified as a constituent of PM2.5, originating from both natural sources like mineral dust and anthropogenic activities such as coal combustion and industrial processes. researchgate.netzarmesh.com The combination of a nitroaromatic structure and a fluorine substituent suggests that compounds like this compound could potentially be introduced into the atmosphere and associate with particulate matter.
When released into terrestrial or aquatic environments, the fate of FNACs is largely dictated by their solubility and sorption characteristics. Research on the closely related compound 1-fluoro-2,4-dinitrobenzene (B121222) indicates it is expected to have low mobility in soil, particularly in clay-rich soils, due to strong adsorption to clay surfaces. nih.gov Its potential for volatilization from soil or water surfaces is considered low. nih.gov This suggests that compounds like this compound, which are only slightly soluble in water, would likely adsorb to soil particles and sediment if released into the environment. guidechem.comnih.gov
Studies on nitroaromatic compounds in river systems show significant concentrations in the water column, suspended particulate matter (SPM), and sediment, with levels in sediment reaching several thousand nanograms per gram. nih.gov The distribution is often linked to industrial pollution sources. nih.gov For fluorinated compounds in general, both geogenic and anthropogenic sources contribute to their presence in soil and water. zarmesh.comnih.gov The strong retention of fluoride (B91410) in soils, especially those with high clay content, can limit its mobility into groundwater. zarmesh.com
Given these characteristics, if this compound enters aquatic or terrestrial systems, it is expected to partition significantly to the solid phase (soil and sediment), limiting its transport in water but leading to its accumulation in these matrices.
Biodegradation and Environmental Persistence Studies of Nitroaromatic Species
The environmental persistence of nitroaromatic compounds is a significant concern. The electron-withdrawing properties of the nitro group, combined with the inherent stability of the aromatic ring, make these molecules resistant to the oxidative degradation pathways commonly employed by microorganisms. nih.govdtic.mil The addition of a fluorine atom can further increase this recalcitrance due to the strength of the carbon-fluorine bond.
Despite this general resistance, microbial degradation of these compounds is possible. Bacteria and fungi have evolved diverse strategies to metabolize nitroaromatics, often using them as sources of carbon and nitrogen. nih.govnih.gov Common aerobic degradation pathways involve initial oxidation by monooxygenase or dioxygenase enzymes, while anaerobic pathways typically begin with the reduction of the nitro group to an amino group. nih.govnih.gov
Research into the biodegradation of halogenated nitroaromatic compounds (HNCs) has demonstrated the potential for mycoremediation. A notable study investigated the degradation of chlorinated and fluorinated nitrophenols by various fungi. It was found that the fungus Caldariomyces fumago could effectively degrade 5-fluoro-2-nitrophenol (B146956). mdpi.com The study showed that C. fumago achieved 84% degradation of 0.3 mM 5-fluoro-2-nitrophenol within 24 hours. mdpi.com This research provides direct evidence that the carbon-fluorine bond in a fluorinated nitroaromatic compound can be cleaved by microbial systems, offering a viable pathway for bioremediation. mdpi.com
Fungal Degradation of 5-Fluoro-2-nitrophenol (5F2NP)
| Fungal Species | Degradation of 0.3 mM 5F2NP | Time to >80% Degradation |
|---|---|---|
| Caldariomyces fumago | 84% in 24h | 24 hours |
| Curvularia sp. | >80% | 48 hours |
| Trametes versicolor | >80% | 56 hours |
| Polyporus brumalis | >80% | 56 hours |
| Penicillium roquefortii | >80% | 72 hours |
Data sourced from mycodegradation studies on halogenated nitroaromatic compounds. mdpi.com
Advanced Remediation Technologies for Nitroaromatic Contamination
Due to the persistence of FNACs, conventional treatment methods are often insufficient, necessitating the development of advanced remediation technologies for contaminated water and soil.
Advanced Oxidation Processes (AOPs) are highly effective for treating wastewater containing recalcitrant organic pollutants like nitroaromatics. nih.gov These technologies rely on the in-situ generation of highly reactive species, primarily hydroxyl radicals (•OH), which can non-selectively oxidize a wide range of compounds, ideally leading to complete mineralization into CO₂, water, and inorganic ions. mostwiedzy.pl
Several AOPs have been successfully applied to degrade nitroaromatic compounds, including:
Heterogeneous Photocatalysis (e.g., TiO₂/UV): This process has shown high degradation rates for phenolic compounds and is noted for its ability to suppress the formation of toxic nitroaromatic intermediates, which can sometimes occur in other AOPs. dss.go.th
Homogeneous AOPs (e.g., H₂O₂/UV, Fenton/Photo-Fenton): These processes are also effective but can lead to the formation of nitrophenols if nitrate ions are present in the wastewater. dss.go.th
Persulfate-based AOPs: These methods generate sulfate (B86663) radicals (SO₄•⁻), which have been shown to be effective for the degradation of nitroaromatic pollutants. mostwiedzy.pl
Reduction-Oxidation Coupling (ROC) Processes: Recent research has focused on systems that couple reduction and oxidation in a single process. One such system uses a specialized catalyst to trigger photoreduction of the nitro group, which breaks down the barriers to subsequent ring-opening oxidation, leading to efficient removal and mineralization of NACs. nih.govresearchgate.net
These AOPs offer a promising route for the complete destruction of FNACs in industrial effluents, though process optimization is crucial to ensure complete mineralization and avoid the formation of more toxic byproducts. mostwiedzy.pldss.go.th
For contaminated soils and sediments, extraction and purification techniques are required to remove persistent pollutants. Surfactant-Enhanced Soil Washing (SESW) is a prominent technology for remediating soils contaminated with hydrophobic organic compounds. mdpi.comresearchgate.net This ex-situ process uses washing solutions containing surfactants to increase the solubility and mobility of contaminants sorbed to soil particles. envirotecnics.complos.org The mechanism involves two main actions: the solubilization of pollutants within surfactant micelles and the reduction of interfacial tension between the contaminant and the soil, which helps to mobilize the pollutant. plos.org
Studies on nitrobenzene-contaminated soil have demonstrated the efficacy of SESW. Using an aqueous solution of the anionic surfactant sodium dodecylbenzenesulfonate (SDBS), a desorption efficiency of 76.8% was achieved for nitrobenzene (B124822) from contaminated soil. plos.orgnih.gov
A key advantage of SESW is its compatibility with other treatment methods. The washing effluent, which contains the desorbed contaminant and the surfactant, can be subsequently treated using AOPs. mdpi.com Research has shown that combining SESW with a persulfate-based AOP can lead to a 97.9% degradation of the extracted nitrobenzene, providing a comprehensive treatment train for contaminated soil. plos.orgnih.gov This integrated approach of extraction followed by destruction is a viable strategy for remediating sites contaminated with persistent FNACs like this compound.
Development of Analytical Methodologies for Environmental Monitoring
The effective monitoring of fluorinated nitroaromatic compounds, such as this compound, in various environmental compartments necessitates the development and application of sensitive and selective analytical methodologies. Research in this area focuses on optimizing sample preparation techniques and employing advanced chromatographic and detection systems to achieve low detection limits and reliable quantification. Given the structural similarities among nitroaromatic compounds, methods developed for related substances are often adaptable for the analysis of this compound. cdc.gov
The primary analytical techniques for the determination of nitroaromatic compounds in environmental samples are gas chromatography (GC) and high-performance liquid chromatography (HPLC). cdc.gov The selection of the method often depends on the specific analyte, the sample matrix (e.g., water, soil, air), and the required sensitivity and selectivity.
Sample Preparation
Proper sample preparation is a critical first step for obtaining reliable and accurate analytical results, as it serves to isolate and concentrate the target analytes from the complex sample matrix. mdpi.com For environmental samples, this process is vital to remove interfering substances and to enrich the concentration of trace-level contaminants to a level amenable to instrumental analysis.
Commonly employed techniques for water samples include solid-phase extraction (SPE) and solid-phase microextraction (SPME). nih.govresearchgate.net SPME, in particular, has been shown to be more sensitive than SPE for small volume samples and is considered a greener analytical technique due to the minimal use of extraction solvents. nih.govresearchgate.net Another effective method is dispersive liquid-liquid microextraction (DLLME), which is a rapid and sensitive technique for extracting organic pollutants from aqueous samples. researchgate.net For air samples, preconcentration on a solid sorbent material is a typical collection method prior to analysis. cdc.gov
Gas Chromatography (GC) Methods
Gas chromatography is a cornerstone for the analysis of volatile and semi-volatile organic compounds, including many nitroaromatics. When coupled with various detectors, GC provides robust and sensitive analytical solutions.
Several detectors can be paired with GC for the analysis of nitroaromatic compounds, including Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD), and Electron Capture Detector (ECD). cdc.gov The ECD is highly selective for analytes containing nitro groups. cdc.gov However, for enhanced selectivity and definitive identification, mass spectrometry (MS) is the detector of choice. cdc.gov GC-MS, particularly with a low-resolution instrument in electron ionization (EI) mode, is a method recommended by the EPA for its selectivity and sensitivity. cdc.gov For even greater sensitivity and reliability, negative chemical ionization (NCI) has proven effective for analyzing nitroaromatic compounds. cdc.govnih.gov The development of high-resolution mass spectrometry (GC-HRMS) represents a significant advancement, enabling the non-targeted screening and identification of novel fluorinated compounds in complex environmental samples. osti.govnih.gov
The table below summarizes typical GC configurations applicable for the analysis of this compound.
| Parameter | Gas Chromatography (GC) |
| Column Type | DB-1, 30 m, 0.25 mm ID, 0.25 µm film thickness (or similar non-polar capillary column) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 230-250 °C (optimized to prevent thermal degradation) mdpi.com |
| Oven Program | Temperature gradient optimized for separation (e.g., 150°C to 320°C) mdpi.com |
| Detection | Mass Spectrometry (MS), Electron Capture (ECD) |
| Ionization Mode (MS) | Electron Ionization (EI), Negative Chemical Ionization (NCI) cdc.govnih.gov |
High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) offers a powerful alternative to GC, particularly for less volatile or thermally sensitive compounds. cdc.gov HPLC methods are noted for their reproducibility, reliability, and ability to maintain sample integrity, as they avoid the high temperatures of GC injectors that can cause decomposition of certain analytes. cdc.gov
Reversed-phase (RP) chromatography is the most common HPLC mode used for separating nitroaromatic compounds. sielc.com A C18 column is frequently used, with separation achieved based on the hydrophobic interactions between the analyte and the stationary phase. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, sometimes with an acid modifier like phosphoric acid to improve peak shape. sielc.com The most common detector for HPLC analysis of these compounds is an ultraviolet (UV) detector. cdc.gov
The table below outlines a general HPLC method suitable for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) |
| Column Type | Reversed-Phase C18 |
| Mobile Phase | Acetonitrile and Water mixture sielc.com |
| Detection | UV-Vis Detector cdc.gov |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
| Injection Volume | 10 - 100 µL |
Mass Spectrometry Data
Mass spectrometry provides crucial data for the structural confirmation of analytes. For this compound (Molecular Formula: C₈H₈FNO₂; Monoisotopic Mass: 169.05391 Da), predicted mass-to-charge ratios (m/z) for various adducts can be calculated, which are essential for developing targeted MS-based analytical methods. uni.luuni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 170.06119 |
| [M+Na]⁺ | 192.04313 |
| [M-H]⁻ | 168.04663 |
| [M]⁺ | 169.05336 |
| [M]⁻ | 169.05446 |
| Data sourced from PubChem. uni.luuni.lu |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
